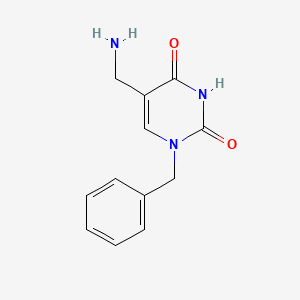

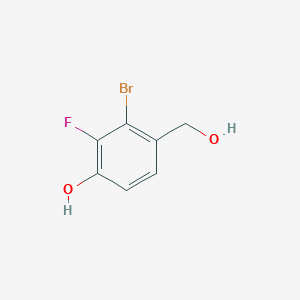

3-Bromo-2-fluoro-4-(hydroxymethyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

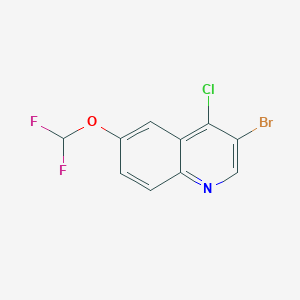

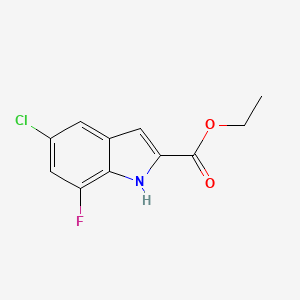

“3-Bromo-2-fluoro-4-(hydroxymethyl)phenol” is a phenolic organic compound . It can be used as a fluorine-containing organic intermediate . This compound has potential applications in various fields due to its unique properties, making it a valuable tool for studying biological processes and developing innovative technologies.

Synthesis Analysis

The synthesis of “this compound” could potentially involve the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Molecular Structure Analysis

The molecular formula of “this compound” is C7H7BrO2 . The average mass is 203.033 Da and the monoisotopic mass is 201.962936 Da .

Chemical Reactions Analysis

The chemical reactions of “this compound” could involve free radical bromination, nucleophilic substitution, and oxidation . The reactions at the benzylic position can be either SN1 or SN2 . The choice between these two pathways depends on the nature of the benzylic halides .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.7±0.1 g/cm3, a boiling point of 339.4±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . The compound also has an enthalpy of vaporization of 61.5±3.0 kJ/mol and a flash point of 159.1±23.7 °C .

Scientific Research Applications

Biodegradation and Environmental Applications

- A study on the anaerobic consortium's ability to transform phenolic compounds under methanogenic conditions revealed the potential of these organisms to modify halogenated phenols into benzoates, highlighting a mechanism for the environmental degradation of pollutants like 3-Bromo-2-fluoro-4-(hydroxymethyl)phenol (Bisaillon et al., 1993).

- Sphingomonas sp. strain SS3 was enriched from soil and shown to utilize diphenyl ether and its halogenated derivatives as carbon and energy sources, demonstrating the potential for microbial remediation of halogenated aromatic compounds (Schmidt et al., 1992).

Synthetic Applications

- The synthesis of 4-Fluoro-3-phenoxytoluene via Ullmann coupling reaction demonstrates the utility of halogenated phenols in creating complex organic molecules, which could have implications for the use of this compound in similar synthetic pathways (Zhao Wenxian et al., 2004).

- The selective detection of fluoride ions in DMSO by fluorescent and colorimetry competition assays based on a related compound suggests potential applications in analytical chemistry for sensing specific ions (Tavallali et al., 2011).

Mechanistic Insights and Computational Studies

- Computational studies on similar halogenated phenolic compounds have provided insights into their molecular structure, electrostatic potential, and reactivity, which can inform the design of new materials and catalysts (Tanak, 2019).

Material Science and Polymer Chemistry

- Research into fluorinated benzothiazepines and pyrazolines derived from halogenated phenols like this compound reveals potential applications in creating novel materials with specific optical or electronic properties (Jagadhani et al., 2015).

Safety and Hazards

“3-Bromo-2-fluoro-4-(hydroxymethyl)phenol” can be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this compound .

Future Directions

properties

IUPAC Name |

3-bromo-2-fluoro-4-(hydroxymethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO2/c8-6-4(3-10)1-2-5(11)7(6)9/h1-2,10-11H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDZRDIKNFVXCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CO)Br)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-2,2,2-trichloroethanone](/img/structure/B1381679.png)

![tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1381682.png)

![2-[Benzyl(methyl)amino]-5-chlorobenzaldehyde](/img/structure/B1381687.png)